Bentonite

Übersicht

Beschreibung

Bentonite is a naturally occurring, absorbent aluminum phyllosilicate clay primarily composed of montmorillonite, a 2:1 layered smectite mineral . Its structure consists of two tetrahedral silica sheets sandwiching an octahedral alumina sheet, enabling unique properties such as high cation exchange capacity (CEC), swelling in water, and colloidal stability . Key physical properties include:

| Property | Value/Range | Source |

|---|---|---|

| Methylene Blue Index | 18–30 g/100 g | |

| Swelling Rate | >10 m³/t | |

| Montmorillonite Content | Up to 95% |

This compound is widely used in environmental engineering (e.g., landfill barriers ), industrial applications (e.g., wine clarification ), and pharmaceuticals (e.g., drug delivery ).

Vorbereitungsmethoden

Wet Preparation Methods

Wet preparation is critical for applications requiring bentonite slurries, such as in winemaking or drilling fluids. The process involves hydrating this compound in water under controlled conditions. According to Gusmer Enterprises, a 6% this compound slurry is prepared using 1.5–1.6 gallons of water per pound of this compound , with hydration times ranging from 3–5 minutes for cold water to 12–24 hours for hot water to ensure complete dispersion and avoid lump formation . Mixing equipment must provide high shear to achieve homogeneity, and slurries are typically introduced into target solutions using air pumps or venturi systems .

Table 1: Comparison of Cold vs. Hot Water Hydration

| Parameter | Cold Water (70°F) | Hot Water (100–120°F) |

|---|---|---|

| Hydration Time | 3–5 minutes | 12–24 hours |

| Mixing Equipment | High-shear mixer | High-shear mixer |

| Application | Drilling fluids | Wine clarification |

| Key Advantage | Rapid dispersion | Enhanced protein removal |

Hot water hydration is preferred in winemaking due to its superior protein-binding capacity, which stabilizes wines by removing positively charged proteins .

Chemical Activation Techniques

Chemical activation enhances this compound’s colloidal and rheological properties for specialized uses, such as in drilling muds. A patented method involves treating this compound with organic polymers (0.25–10% by weight) and heavy metal salts (0.01–10% by weight) , followed by alkaline solutions and drying below 400°C . For example, mixing this compound with carboxymethyl cellulose (3 grams per 200 grams of this compound) and adding 1.6 grams of ZnSO₄ significantly improves Marsh viscosity from 25 to 58 seconds, critical for drilling fluid performance .

Table 2: Chemical Activation Parameters and Outcomes

| Component | Concentration Range | Effect on this compound |

|---|---|---|

| Organic Polymer (e.g., CMC) | 0.25–10% | Enhances viscosity and stability |

| Heavy Metal Salt (e.g., ZnSO₄) | 0.01–10% | Catalyzes rheological improvements |

| Alkaline Solution (e.g., NaOH) | 0.2–10% | Adjusts pH and ion exchange |

This method’s efficacy stems from the synergistic interaction between polymers and metal salts, which modify this compound’s colloidal structure without degrading its crystal lattice .

Thermal Activation and Characterization

Thermal treatment alters this compound’s surface area and cation exchange capacity (CEC). A study on Ethiopian this compound demonstrated that activation at 300°C for 6 hours maximizes the specific surface area to 81.74 m²/g , compared to 46.11 m²/g for raw this compound . Prolonged heating above 400°C causes dehydroxylation, collapsing the interlayer spacing and reducing surface area .

Table 3: Impact of Thermal Activation on this compound Properties

| Temperature (°C) | Time (hours) | Surface Area (m²/g) | Sodium Removal Efficiency (%) |

|---|---|---|---|

| 200 | 6 | 58.2 | 72 |

| 300 | 6 | 81.7 | 89 |

| 400 | 6 | 45.3 | 65 |

| 500 | 6 | 32.1 | 51 |

Thermal activation at 300°C also improves sodium ion removal efficiency by 89%, making it ideal for water treatment applications .

Dry Processing and Beneficiation

Dry processing is employed for this compound used in cat litter or construction materials. The steps include:

-

Crushing : Reducing raw this compound to 2–5 mm particles.

-

Drying : Using rotary dryers at 200–300°C to reduce moisture below 12%.

-

Impurity Removal : Magnetic separation or air classification to eliminate quartz and feldspar .

Table 4: Common Impurities in Raw this compound

| Impurity | Concentration Range | Removal Method |

|---|---|---|

| Quartz | 5–15% | Magnetic separation |

| Feldspar | 3–10% | Air classification |

| Calcite | 1–5% | Acid leaching |

Beneficiation ensures product purity, with high-grade this compound (>85% montmorillonite) required for pharmaceutical and cosmetic uses .

Combined Activation Approaches

Advanced methods integrate chemical and thermal treatments. For instance, pre-treating this compound with 0.5% polyethylene oxide followed by heating at 250°C enhances its adsorption capacity by 40% compared to standalone thermal activation . Such hybrid techniques are promising for environmental remediation applications.

Analyse Chemischer Reaktionen

Types of Reactions: Bentonite undergoes various chemical reactions, including:

Cation Exchange: this compound has a strong base exchange property, allowing it to exchange cations with other substances.

Common Reagents and Conditions:

Sodium Silicate: this compound reacts with sodium silicate, leading to the formation of a gel-like substance used in various industrial applications.

Acid Treatment: Acidified this compound is used as a catalyst in chemical reactions, such as the synthesis of solketal from glycerol and acetone.

Major Products Formed:

Organoclays: Modified this compound clays with enhanced adsorption properties.

Catalysts: Acid-treated this compound used in various catalytic processes.

Wissenschaftliche Forschungsanwendungen

Properties of Bentonite

This compound's effectiveness in various applications is largely due to its key properties:

- Swelling Capacity : When mixed with water, this compound can swell significantly, forming a gel-like substance.

- Cation Exchange Capacity : this compound can exchange cations between its layers, enhancing its adsorption capabilities.

- Adsorption : It can adsorb organic and inorganic compounds, making it useful in environmental applications.

Foundry and Metal Casting

This compound is extensively used in the foundry industry as a binder in molding sand. The following table summarizes its role:

| Property | Description |

|---|---|

| Function | Acts as a binder for molding sand |

| Benefits | Enhances mold stability and reduces casting defects |

| Temperature Resistance | Withstands high temperatures during metal casting |

Case Study : In a study on metal casting processes, the use of sodium this compound improved mold integrity and reduced defects by 30%, leading to higher quality castings .

Drilling Fluid in Oil and Gas

This compound is crucial in drilling operations, particularly for creating drilling mud. Its properties include:

| Property | Description |

|---|---|

| Function | Provides lubrication, cooling, and borehole stability |

| Swelling Capacity | Forms a thick gel-like fluid that controls pressure |

| Viscosity | Maintains the integrity of the borehole |

Case Study : In oil exploration, this compound-based drilling muds have been shown to reduce drilling costs by 25% due to improved efficiency and reduced equipment wear .

Environmental Applications

This compound's ability to adsorb contaminants makes it valuable in environmental remediation:

| Application | Description |

|---|---|

| Heavy Metal Removal | Adsorbs heavy metals from wastewater |

| Landfill Liners | Acts as a barrier to prevent leachate migration |

| Soil Stabilization | Improves soil properties for construction projects |

Case Study : Research demonstrated that this compound could effectively remove over 90% of lead ions from contaminated water sources within 24 hours .

Agricultural Applications

This compound is used as a soil amendment and in animal feed:

- Soil Amendment : Enhances soil structure and water retention.

- Animal Feed Additive : Binds aflatoxins in animal feed, reducing toxicity.

The following table outlines its agricultural benefits:

| Application | Benefits |

|---|---|

| Soil Improvement | Increases moisture retention and nutrient availability |

| Animal Health | Reduces aflatoxin toxicity in livestock |

Pharmaceutical Applications

This compound has potential uses in drug delivery systems due to its biocompatibility:

- Drug Carrier : Montmorillonite has been explored for delivering chemotherapeutic agents.

- Detoxification Agent : It can adsorb toxins from the gastrointestinal tract.

A study indicated that montmorillonite could effectively deliver Paclitaxel, enhancing its therapeutic efficacy against cancer cells .

Cosmetic Applications

This compound is utilized in various cosmetic formulations due to its absorptive properties:

- Skin Care Products : Acts as a thickening agent and absorbs excess oil.

- Detoxifying Masks : Used in facial masks for its purifying properties.

Wirkmechanismus

Bentonite exerts its effects primarily through its ability to absorb water and exchange cations. The layered structure of montmorillonite allows water and cations to penetrate between the layers, causing the clay to swell. This swelling property is crucial for its use in sealing and adsorption applications. Additionally, the cation exchange capacity enables this compound to remove contaminants from water and soil .

Vergleich Mit ähnlichen Verbindungen

Zeolite

Structure: Zeolites are crystalline aluminosilicates with a 3D porous framework, functioning as molecular sieves . Key Properties:

- High surface area (300–500 m²/g) due to microporous structure.

- Moderate CEC (varies by type) and selective adsorption via pore size.

- Lower swelling capacity compared to bentonite.

Research Findings :

- Zeolites exhibit higher cytotoxicity in peripheral blood mononuclear cells (PBMCs) compared to this compound and sepiolite, likely due to structural rigidity .

Sepiolite

Structure : Hydrated magnesium silicate with a fibrous morphology and high surface area (200–300 m²/g) .

Key Properties :

- Microfibrous texture with needle-like particles.

- Moderate CEC but excellent adsorption of organic dyes and proteins.

Research Findings :

Kaolinite

Structure : 1:1 phyllosilicate with alternating silica and alumina sheets, minimal swelling .

Key Properties :

- Low CEC (3–15 meq/100 g).

- High mechanical stability and whiteness.

Research Findings :

- Limited use in high-swelling applications (e.g., sealing) due to lack of interlayer expansion .

Illite-Smectite Mixed-Layer Clays

Structure: Interstratified layers of non-expanding illite and expanding smectite (e.g., R1 illite-smectite) . Key Properties:

- Intermediate swelling and CEC between this compound and illite.

Research Findings :

- Prograde diagenesis transforms smectite to illite via mixed-layer phases, reducing swelling capacity over time .

Comparative Data Table

Key Research Insights

- Wine Industry: this compound addition increases volatile compounds (e.g., 2-phenylethanol) in wines, enhancing aroma profiles .

- Environmental Barriers: Compacted Na-bentonite effectively retards contaminant diffusion due to nanopore confinement, outperforming kaolinite and illite .

- pH Behavior : Na-bentonite suspensions exhibit higher pH (8–10) than Ca-bentonite (6–8) due to cation hydrolysis and Stern layer effects .

Biologische Aktivität

Bentonite, a natural clay primarily composed of montmorillonite, has garnered significant attention in various fields due to its unique biological activities. Its applications range from agriculture to medicine, driven by its capacity to interact with biological systems. This article explores the biological activity of this compound, focusing on its effects on microbial populations, detoxification properties, and potential therapeutic applications.

1. Microbial Activity

This compound has been shown to influence soil microbial communities significantly. A study conducted over three years demonstrated that the application of this compound, particularly in combination with manure, enhanced microbial biomass and activity in soil. Key findings from this research include:

- Microbial Biomass : The addition of this compound increased the populations of ammonia-oxidizing bacteria (AOB) and overall bacterial and fungal biomass, as measured by 16S and 18S rDNA gene copy numbers.

- Dehydrogenase Activity : The dehydrogenase activity (DHA), an indicator of microbial metabolic activity, was highest in samples treated with a combination of manure and this compound (MB), averaging 2.10 µg TPF/g/h compared to 1.42 µg TPF/g/h for this compound alone .

- Statistical Analysis : Significant differences were noted between treatments, indicating that while this compound alone can alter soil activity positively or negatively, its combination with organic matter consistently promotes beneficial microbial growth .

2. Detoxification Properties

This compound's detoxifying capabilities have been extensively documented, particularly regarding its ability to bind toxins:

- Mycotoxin Binding : this compound has been shown to absorb aflatoxins and other mycotoxins effectively. For instance, studies indicated that this compound reduced the bioavailability of aflatoxin M1 in contaminated diets for animals, leading to improved health outcomes .

- T-2 Mycotoxin : In a rat model, pre-treatment with this compound before exposure to T-2 mycotoxin resulted in increased fecal excretion of the toxin and reduced muscle accumulation, demonstrating its protective effect against mycotoxin toxicity .

- Mechanism of Action : The detoxification mechanism is attributed to the poly-cationic nature of this compound, which allows it to adsorb negatively charged toxins effectively .

3. Antimicrobial Activity

This compound exhibits notable antimicrobial properties against various pathogens:

- Bacterial Inhibition : Research has shown that this compound can inhibit the growth of harmful bacteria by adsorbing them onto its surface, thereby disrupting their cellular integrity . This property has potential applications in wound dressings and food preservation.

- Viral and Fungal Activity : this compound has also demonstrated antiviral effects against viruses such as HIV and hepatitis B virus (HBV), along with antifungal activity against species like Aspergillus niger and Rizopus oryzae by altering cell membrane integrity .

4. Therapeutic Applications

The therapeutic potential of this compound extends into cancer treatment and immune modulation:

- Cancer Therapy : Montmorillonite (a type of this compound) is being investigated as a drug delivery system for chemotherapeutic agents such as Paclitaxel. Studies indicate that it can inhibit the growth of certain cancer cell lines, suggesting a dual role as both a drug carrier and an active therapeutic agent .

- Immune Modulation : In vitro studies suggest that this compound may modulate immune responses by inhibiting proliferation induced by lipopolysaccharides and concanavalin A .

5. Case Studies

Q & A

Basic Research Questions

Q. How to design experiments optimizing bentonite activation for enhanced adsorption efficiency?

Methodological Answer: Use Response Surface Methodology (RSM) with Central Composite Design (CCD) to evaluate variables like acid concentration (1–5 N H₂SO₄) and activation temperature (400–600°C). For example, CCD can generate 13 experimental conditions to assess how these factors influence this compound’s surface area and cation exchange capacity . Validate models using ANOVA to identify significant parameters and optimize conditions for maximum adsorption capacity.

Q. What statistical models are appropriate for analyzing this compound’s effects in agricultural or environmental studies?

Methodological Answer: Apply General Linear Models (GLM) with factorial designs (e.g., 2×3 factorial for this compound levels (0–4%) and concentrate types). Use the model: Yijk = µ + Ai + Bj + ABij + eijk to isolate interactions between this compound dosage and other variables (e.g., soil composition). SPSS or R can compute main effects and interaction terms .

Q. What experimental methods differentiate cation exchange from surface complexation in this compound adsorption studies?

Methodological Answer: Conduct batch adsorption experiments with controlled pH and ionic strength. Use Langmuir isotherms to quantify monolayer adsorption (indicative of cation exchange) and compare with FTIR/XPS data to identify surface complexation (e.g., shifts in Si–O–Al bonds). For example, Basic Red 2 dye adsorption on this compound showed pH-dependent cation exchange dominance .

Advanced Research Questions

Q. How to resolve contradictions in this compound adsorption data caused by competing mechanisms (e.g., pH vs. temperature effects)?

Methodological Answer: Perform multifactorial experiments using Box-Behnken or D-optimal designs to isolate confounding variables. For instance, in 4-nitrophenol adsorption, RSM revealed pH as the dominant factor over temperature, with <5% deviation between predicted and actual values . Validate via post-hoc tests (e.g., Tukey’s HSD) to confirm statistical significance of interactions.

Q. What experimental frameworks model this compound erosion and mineralogical evolution in nuclear waste repositories?

Methodological Answer: Simulate fracture clogging using titanium/PEEK erosion cells under controlled geochemical conditions (e.g., ionic strength, temperature). Monitor this compound swelling pressure via load cells and colloid transport using dynamic light scattering. Compare results with TOUGHREACT models to predict long-term mineral alterations (e.g., montmorillonite dissolution) .

Q. How to optimize this compound-polyoxometalate composites for catalytic applications while avoiding structural degradation?

Methodological Answer: Use D-optimal design to vary catalyst loading (5–15 wt%), reaction temperature (50–90°C), and molar ratios (e.g., Cyclohexene/H₂O₂). Characterize composites via XRD and BET to confirm Keggin structure retention on this compound. A second-order polynomial model can predict yield, with R² > 0.95 indicating robust variable-response relationships .

Q. Methodological Notes

- Data Contradiction Analysis: When adsorption isotherms deviate from Langmuir/Freundlich models, assess colloidal this compound dispersion using zeta potential measurements or TEM imaging to identify aggregation artifacts .

- Characterization Workflow: Combine XRD (crystallinity), FTIR (surface functional groups), and TG-DTA (thermal stability) for comprehensive this compound analysis .

Eigenschaften

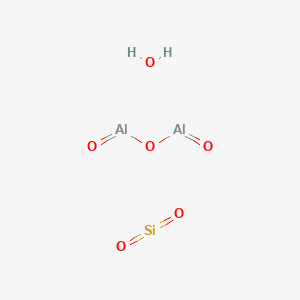

IUPAC Name |

dialuminum;dioxosilane;oxygen(2-);hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Al.4O2Si.H2O.3O/c;;4*1-3-2;;;;/h;;;;;;1H2;;;/q2*+3;;;;;;3*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUJOJGAPFQRJSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-2].[O-2].[O-2].O=[Si]=O.O=[Si]=O.O=[Si]=O.O=[Si]=O.[Al+3].[Al+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al2H2O12Si4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white powder; [Acros Organics MSDS] | |

| Record name | Montmorillonite | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17611 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Powder | |

CAS No. |

1318-93-0, 1302-78-9 | |

| Record name | Montmorillonite | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001318930 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Montmorillonite | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Montmorillonite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.899 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MONTMORILLONITE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A585MN1H2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bentonite | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A3N5ZCN45C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Montmorillonite | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8118 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.